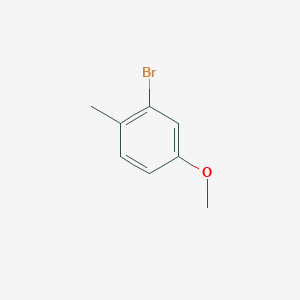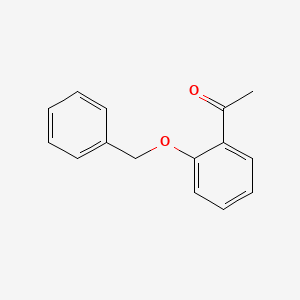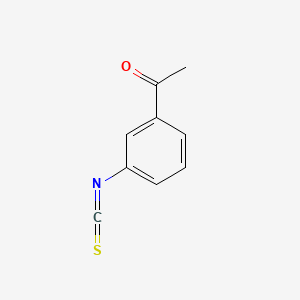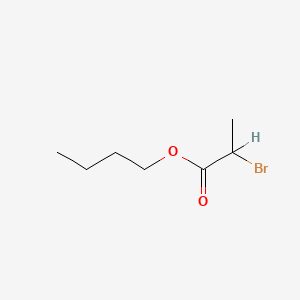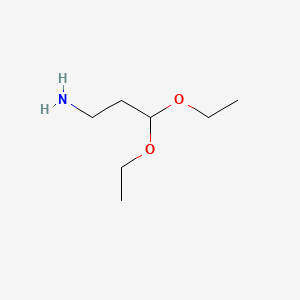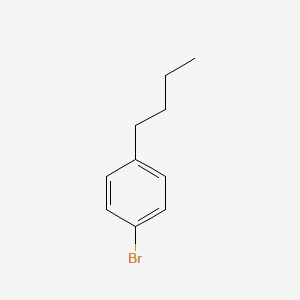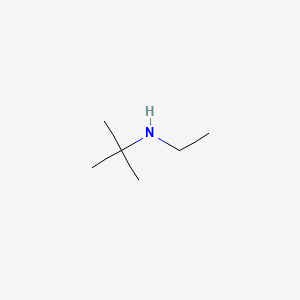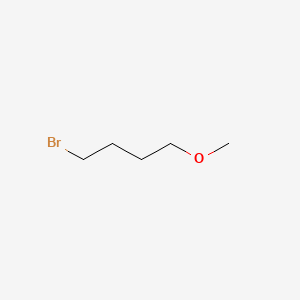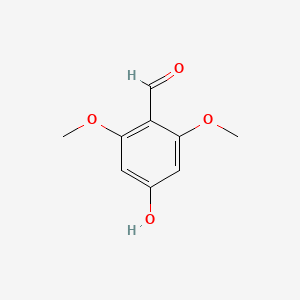
4-Hydroxy-2,6-Dimethoxybenzaldehyd
Übersicht
Beschreibung
4-Hydroxy-2,6-dimethoxybenzaldehyde is a derivative of p-hydroxybenzaldehyde. It is known for its unique chemical structure, which includes two methoxy groups and a hydroxyl group attached to a benzaldehyde core. This compound is often used in various scientific research applications due to its distinctive properties.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,6-dimethoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a test compound for studying reaction mechanisms.
Industry: It is used in the production of resin-bound aldehydes and other industrial chemicals.
Wirkmechanismus
- Role : By disrupting these antioxidation systems, it destabilizes cellular redox homeostasis and inhibits fungal growth .
- This disruption leads to oxidative stress and destabilization of cellular redox balance, ultimately inhibiting fungal growth .
- Deletion mutants in these pathways (e.g., sod1 Δ, sod2 Δ, glr1 Δ) demonstrate the compound’s antifungal activity .
- Impact on Bioavailability : Limited information is available, but its lipophilic nature suggests potential bioavailability .
- Cellular Effects : Inhibition of fungal growth by destabilizing redox balance and compromising antioxidation defenses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
4-Hydroxy-2,6-dimethoxybenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit bactericidal activity against pathogens such as Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica . The compound’s interactions with these pathogens involve disrupting their cellular processes, leading to their inhibition or destruction. The nature of these interactions often involves the compound acting as a redox-active agent, destabilizing cellular redox homeostasis and antioxidation systems .
Cellular Effects
The effects of 4-Hydroxy-2,6-dimethoxybenzaldehyde on various types of cells and cellular processes are profound. It influences cell function by disrupting cellular antioxidation systems, which can lead to the suppression of microbial growth . This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by acting as a potent redox cycler. By destabilizing cellular redox homeostasis, it can inhibit the growth of fungi and bacteria, making it a valuable compound in antimicrobial research .
Molecular Mechanism
At the molecular level, 4-Hydroxy-2,6-dimethoxybenzaldehyde exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance . This inhibition disrupts the antioxidation pathways, leading to oxidative stress and cell death. Additionally, the compound can induce changes in gene expression, further contributing to its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2,6-dimethoxybenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained antimicrobial effects, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2,6-dimethoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its benefits while minimizing adverse effects .
Metabolic Pathways
4-Hydroxy-2,6-dimethoxybenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . Its interactions with metabolic enzymes can lead to the production of reactive oxygen species, contributing to its antimicrobial properties .
Transport and Distribution
Within cells and tissues, 4-Hydroxy-2,6-dimethoxybenzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity . The compound’s ability to penetrate cellular membranes and reach target sites is crucial for its effectiveness in antimicrobial applications .
Subcellular Localization
The subcellular localization of 4-Hydroxy-2,6-dimethoxybenzaldehyde plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in disrupting cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxy-2,6-dimethoxybenzaldehyde can be synthesized using the Vielsmeyer-Haack reaction. This method involves the reaction of phloroglucinol with dimethyl sulfate and subsequent formylation . The reaction conditions typically include the use of a strong base such as potassium hydroxide and solvents like chloroform and ethyl acetate .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-2,6-dimethoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzaldehydes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxybenzaldehyde
- 2,6-Dimethoxybenzaldehyde
- Syringaldehyde
- 3,4-Dimethoxybenzaldehyde
Uniqueness
4-Hydroxy-2,6-dimethoxybenzaldehyde is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it particularly effective in various applications, from organic synthesis to antimicrobial research .
Eigenschaften
IUPAC Name |
4-hydroxy-2,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWPJAZIRZFCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336201 | |
| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22080-96-2 | |
| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethoxy-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-Hydroxy-2,6-dimethoxybenzaldehyde?
A1: 4-Hydroxy-2,6-dimethoxybenzaldehyde is characterized by its ability to form infinite hydrogen-bonded chains in its solid state. This characteristic is shared with its isomer, 4-hydroxy-3,5-dimethoxybenzaldehyde. []
Q2: Has 4-Hydroxy-2,6-dimethoxybenzaldehyde been found in natural sources?
A2: Yes, this compound was isolated for the first time from the aerial parts of the plant Inula lineariifolia Turcz. []
Q3: Does 4-Hydroxy-2,6-dimethoxybenzaldehyde exhibit any biological activity?
A3: Research indicates that 4-Hydroxy-2,6-dimethoxybenzaldehyde demonstrates antibacterial activity against a range of foodborne pathogens. This includes Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. Interestingly, C. jejuni exhibited significantly higher sensitivity compared to the other tested pathogens. []
Q4: Are there any structural features of 4-Hydroxy-2,6-dimethoxybenzaldehyde that contribute to its antibacterial activity?
A4: Studies suggest that the presence of the aldehyde (CHO) group, in contrast to a carboxyl (COOH) group, plays a role in its antibacterial activity. Furthermore, the position and number of hydroxyl (OH) substituents on the benzene ring also influence its effectiveness. For instance, a 2-OH substitution enhances activity specifically in benzaldehydes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
